N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide
Description
The compound N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a pyrazine-based acetamide derivative characterized by:
- A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen.
- A 2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl core substituted with a 3-methoxyphenyl group at the 4-position.
While direct physicochemical data for this compound are unavailable in the provided evidence, structural analogs (e.g., ) suggest a molecular formula of C₂₁H₂₁N₃O₆ and a molecular weight of approximately 411.4 g/mol (inferred from ). The presence of methoxy groups contributes to moderate lipophilicity (logP ~1–2), comparable to analogs like N-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl]acetamide (logP = 0.8155, ).
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-28-16-6-4-5-15(12-16)24-10-9-23(20(26)21(24)27)13-19(25)22-14-7-8-17(29-2)18(11-14)30-3/h4-12H,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHCFRBAZOPJRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-(4-(3-methoxyphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- A dimethoxyphenyl group
- A pyrazinone moiety
- An acetamide functional group
This structural diversity is believed to contribute to its varied biological activities.
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in combating oxidative stress-related diseases.
Anticancer Activity
Several studies have demonstrated the anticancer potential of related compounds through:
- Inhibition of cell proliferation : The compound has shown efficacy in inhibiting the growth of various cancer cell lines.
- Induction of apoptosis : Mechanistic studies suggest that it may induce programmed cell death in cancer cells, highlighting its potential as an anticancer agent.
Enzyme Inhibition
The compound has been associated with the inhibition of specific enzymes that play crucial roles in metabolic pathways. For instance:
- Aldose reductase inhibitors (ARIs) : Related compounds have been studied for their ability to inhibit aldose reductase, which is implicated in diabetic complications. The inhibition of this enzyme can lead to reduced polyol accumulation and oxidative stress in diabetic patients .
Neuroprotective Effects
Emerging evidence suggests that the compound may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation are key contributors to neuronal damage.
In Vitro Studies
- Cell Line Testing : In vitro studies conducted on breast cancer cell lines revealed that the compound significantly reduced cell viability at micromolar concentrations.
- Mechanistic Insights : Studies utilizing flow cytometry indicated that the compound triggers apoptosis through mitochondrial pathways.
In Vivo Studies
- Animal Models : Animal studies have demonstrated that administration of the compound leads to a significant reduction in tumor size compared to control groups.
- Safety Profile : Toxicological assessments indicate a favorable safety profile with no observed adverse effects at therapeutic doses.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key analogs:
*Inferred from ; †Estimated based on methoxy group contributions.
Key Observations:
- Methoxy groups (e.g., in the target compound and Analog 3) increase solubility and modulate logP, balancing hydrophilicity and membrane permeability.
- Steric Considerations :
- Meta-substituted phenyl groups (e.g., 3-methoxyphenyl in the target compound) may create steric hindrance compared to para-substituted analogs (e.g., 4-fluorophenyl in Analog 1), influencing interactions with biological targets.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
